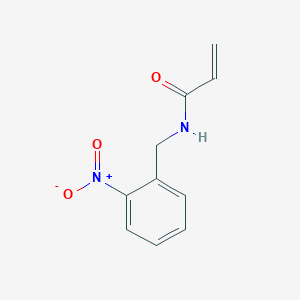

N-(2-Nitrobenzyl)acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O3 |

|---|---|

Molecular Weight |

206.20 g/mol |

IUPAC Name |

N-[(2-nitrophenyl)methyl]prop-2-enamide |

InChI |

InChI=1S/C10H10N2O3/c1-2-10(13)11-7-8-5-3-4-6-9(8)12(14)15/h2-6H,1,7H2,(H,11,13) |

InChI Key |

IXSUBZUVFOXFMK-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCC1=CC=CC=C1[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Chemical Derivations of N 2 Nitrobenzyl Acrylamide and Its Congeners

Strategic Approaches to N-Substituted Acrylamide (B121943) Synthesis

The creation of N-substituted acrylamides is a cornerstone of polymer chemistry, providing monomers with diverse functionalities. Several key synthetic routes have been established, each with its own advantages and specific applications.

Acryloyl Chloride Reactivity with Amines

A prevalent and effective method for synthesizing N-substituted acrylamides is the reaction of acryloyl chloride with primary or secondary amines. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq This acylation reaction is typically conducted in the presence of a base, such as triethylamine (B128534) or sodium carbonate on a silica (B1680970) gel support, to neutralize the hydrochloric acid byproduct. researchgate.nettandfonline.com The reaction is often carried out at low temperatures, such as 0-10°C, to control its exothermicity and minimize side reactions. uobaghdad.edu.iqgoogle.com

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of acryloyl chloride, followed by the elimination of a chloride ion. The use of a suitable solvent, like dry acetone (B3395972) or dichloromethane, facilitates the reaction. uobaghdad.edu.iqsorbonne-universite.fr This method is versatile, allowing for the synthesis of a wide array of N-substituted acrylamides by varying the amine reactant. researchgate.netuobaghdad.edu.iq For instance, substituted aromatic primary amines have been successfully reacted with acryloyl chloride to produce various N-substituted acrylamides. researchgate.netuobaghdad.edu.iquobaghdad.edu.iq

Below is a table summarizing the reaction conditions for the synthesis of N-substituted acrylamides using acryloyl chloride and various amines.

| Amine | Base | Solvent | Temperature (°C) | Reference |

| Substituted aromatic primary amines | Triethylamine | Dry Acetone | 5-10 | uobaghdad.edu.iq |

| 2-Allyl-N-(prop-2-ynyl)aniline | Triethylamine | Dichloromethane | 0 to room temp. | sorbonne-universite.fr |

| Various amines | Sodium Carbonate/Silica Gel | Not specified | Not specified | tandfonline.com |

| Alkyl amines | Triethylamine | Not specified | 0 | google.com |

Condensation Reactions in Nitrobenzaldehyde-Acrylamide Conjugates

The synthesis of acrylamide derivatives can also be achieved through condensation reactions. A notable example is the preparation of (E)-N, N-diethyl-2-cyano-3-(3,4-dihydroxy-5-nitrophenyl) acrylamide, where 3,4-dihydroxy-5-nitrobenzaldehyde (B193609) is condensed with N, N-diethyl cyanoacetamide. google.com This type of reaction, often a Knoevenagel condensation, is catalyzed by a weak base like piperidine (B6355638) or morpholine (B109124) and typically requires refluxing in a suitable solvent mixture such as ethyl acetate (B1210297) and heptane. google.com The resulting product is often a single, high-purity isomer. google.com

Another relevant reaction involves the condensation of 2-cyanoacetohydrazide (B512044) with 4-(piperidin-1-yl)benzaldehyde, which can be performed under conventional heating or ultrasonic conditions, with the latter often providing better yields and purity in a shorter time. nih.gov

Knoevenagel Condensation for Related Acrylamide Derivatives

The Knoevenagel condensation is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of various acrylamide derivatives. researchgate.net This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or cyanoacetamide, in the presence of a basic catalyst. researchgate.netekb.eg

This method is known for its mild reaction conditions and high stereoselectivity, often affording the E-isomer with high selectivity. researchgate.net For example, a series of (E)-2-cyano-3-(het)arylacrylamides were synthesized in high yields through a triethylamine-catalyzed Knoevenagel condensation of cyanoacetamide with various (het)arylaldehydes in ethanol. bohrium.com Similarly, the reaction has been used to prepare 2-cyano-3-(pyrazol-4-yl)-N-(thiazol-2-yl)acrylamide derivatives. nih.gov The versatility of the Knoevenagel condensation allows for the synthesis of a broad range of functionalized acrylamides by choosing appropriate starting materials. researchgate.netekb.eg

Multi-step Preparations for Functionalized Acrylamides

The synthesis of highly functionalized acrylamides often requires multi-step reaction sequences. nih.govresearchgate.net These synthetic routes allow for the introduction of specific functional groups and the construction of complex molecular architectures. For instance, radical cyclization cascades involving N-(arylsulfonyl)acrylamides can lead to the formation of densely functionalized heterocyclic scaffolds in a single pot. nih.gov

Another multi-step approach might involve the initial synthesis of a core structure, which is then further modified. For example, a one-pot tandem approach has been developed for the synthesis of functionalized 3-hydroxy-2-furanyl-acrylamides from aroylacetonitriles and arylglyoxal monohydrates. acs.org These multi-step strategies offer a high degree of control over the final product's structure and functionality, enabling the creation of tailored molecules for specific applications. nih.govresearchgate.net

Design and Synthesis of Photocleavable Linkers and Monomers

Photocleavable linkers and monomers are crucial components in the development of photoresponsive materials. The 2-nitrobenzyl group is a widely utilized photolabile moiety due to its efficient cleavage upon exposure to near-UV light. nih.gov

N-(2-Nitrobenzyl)imide-Bearing Heterobifunctional Linkers

Heterobifunctional linkers containing the N-(2-nitrobenzyl)imide moiety have been designed and synthesized to facilitate the construction of photocleavable block copolymers and other advanced materials. nims.go.jpmdpi.com These linkers typically possess two different reactive groups at their termini, allowing for the sequential and controlled conjugation of different molecular entities. mdpi.com

For example, a heterobifunctional N-(2-nitrobenzyl)imide linker bearing an alkyne and a maleimide (B117702) group has been developed. mdpi.com This linker enables the conjugation of pre-synthesized hydrophobic and hydrophilic polymers via Huisgen cycloaddition and Michael addition, respectively, to form well-defined amphiphilic diblock copolymers. mdpi.com These copolymers can self-assemble into polymersomes that can release their payload upon photoirradiation due to the cleavage of the 2-nitrobenzyl linker at the hydrophobic/hydrophilic interface. mdpi.com The synthesis of these linkers is a key step in creating materials with light-triggered disassembly and release capabilities. nih.govnih.gov

Synthesis of N'-(2-nitrobenzyl)-N-acryloyl Glycinamide (B1583983) (NBNAGA)

The synthesis of N'-(2-nitrobenzyl)-N-acryloyl glycinamide (NBNAGA) is a multi-step process that begins with the reaction of glycinamide hydrochloride with acryloyl chloride. This initial step is carried out in the presence of a base, typically triethylamine, in a solvent such as dichloromethane, to yield N-acryloyl glycinamide.

Following the formation of the N-acryloyl glycinamide intermediate, it is then reacted with 2-nitrobenzyl bromide. This subsequent reaction, also conducted in the presence of a base like triethylamine, results in the formation of the final product, N'-(2-nitrobenzyl)-N-acryloyl glycinamide. The 2-nitrobenzyl group is introduced at the terminal amino group of the glycinamide moiety. This synthetic route provides a versatile platform for creating polymers with photoreactive side chains.

Incorporation into Polymerization Initiators and Inimers

N-(2-Nitrobenzyl)acrylamide serves as a key building block in the design of specialized polymerization initiators and "inimers" (molecules that can act as both an initiator and a monomer). Its utility stems from the presence of the photolabile 2-nitrobenzyl group, which can be cleaved upon exposure to UV light.

One notable application involves the synthesis of atom transfer radical polymerization (ATRP) initiators. For instance, a bifunctional initiator can be prepared by reacting 2-hydroxyethyl 2'-bromoisobutyrate with 2-nitrobenzyl bromide. The resulting molecule can then initiate the polymerization of monomers like N-isopropylacrylamide, leading to the formation of polymers with a photolabile group at one end. This allows for the post-polymerization modification of the polymer chain or its cleavage from a surface upon irradiation.

Furthermore, this compound can be copolymerized with other monomers to create "inimer" systems. In such systems, the acrylamide moiety participates in the polymerization, incorporating the photolabile 2-nitrobenzyl group as a pendant side chain along the polymer backbone. This strategy enables the synthesis of crosslinked networks that can be degraded by light, or the creation of graft copolymers through the photo-induced cleavage of the side chains and subsequent initiation of a second polymerization.

Advanced Derivatization for Material Conjugation

The versatile chemical nature of this compound and its derivatives allows for their conjugation to various materials, including biological macromolecules like DNA.

Strategies for Acrylamide-Modified DNA Architectures

Acrylamide-modified DNA architectures leverage the reactive nature of the acrylamide group for incorporation into polymer networks. A common strategy involves the synthesis of an acrylamide-modified thymidine (B127349) phosphoramidite (B1245037). This modified phosphoramidite can then be used in standard solid-phase DNA synthesis to introduce a polymerizable group at a specific site within a DNA oligonucleotide.

The resulting acrylamide-DNA conjugate can then be copolymerized with acrylamide and a crosslinker, such as N,N'-methylenebis(acrylamide), to form a polyacrylamide gel with covalently attached DNA strands. This approach is fundamental to techniques like DNA sequencing and fragment analysis, where the gel matrix serves to separate DNA molecules by size. The incorporation of a photolabile group, such as the 2-nitrobenzyl moiety, within these architectures could allow for the light-induced release of DNA from the gel matrix.

Covalent Attachment Methods

The covalent attachment of this compound derivatives to surfaces or other molecules is primarily achieved through the reactivity of its functional groups. The acrylamide moiety can readily undergo Michael addition reactions with nucleophiles such as thiols. This allows for the conjugation of the molecule to cysteine-containing peptides or thiol-modified surfaces.

Fundamental Photoreaction Mechanism of Ortho-Nitrobenzyl Compounds

The photodeprotection of ortho-nitrobenzyl compounds, including this compound, proceeds through a well-documented intramolecular rearrangement mechanism. nih.govchemrxiv.org This process is initiated by the photoexcitation of the o-nitrobenzyl group, leading to a series of transient intermediates and ultimately the cleavage of the benzylic C-O or C-N bond. chemrxiv.orgnih.gov

Upon absorption of UV radiation, the ortho-nitrobenzyl group is promoted to an excited state. nih.gov The key initial step in the photochemical cascade is an intramolecular hydrogen atom transfer (HAT). The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon adjacent to the benzene ring and bonded to the leaving group). nih.govresearchgate.net This transfer results in the formation of a transient biradical species which rapidly rearranges into a more stable intermediate known as an aci-nitro tautomer. nih.govnih.govacs.org This primary photoproduct is a well-known transient species in the photoreaction of 2-nitrobenzyl compounds, typically exhibiting a maximum absorption (λmax) around 400 nm. acs.org The formation of this aci-nitro intermediate is a critical step that dictates the subsequent reaction pathways leading to cleavage. researchgate.netrsc.org

Following the formation of the aci-nitro tautomer, the reaction proceeds through further intermediates. In solution, the aci-nitro species undergoes cyclization to form a five-membered heterocyclic intermediate. nih.govacs.org This cyclic intermediate has been identified as a 1,3-dihydrobenz[c]isoxazol-1-ol derivative (also referred to as a benzoisoxaline derivative). nih.govacs.org The identification of these cyclic intermediates was a significant revision to earlier proposed mechanisms, confirming that they are the direct products of the aci-nitro tautomer's decay in solution. acs.org This intramolecular cyclization is a key step that precedes the release of the protected group. researchgate.netrsc.org

The reaction cascade continues from the cyclic 1,3-dihydrobenz[c]isoxazol-1-ol intermediate. This species is unstable and undergoes ring-opening to yield another transient species. acs.orgrsc.org In the case of ortho-nitrobenzyl ethers and alcohols, this intermediate has been identified as a 2-nitrosobenzyl hemiacetal or a related hydrate. acs.orgresearchgate.net The formation of these hemiacetals can be the rate-limiting step for the release of the protected molecule, particularly under specific pH conditions. acs.org The final step is the decomposition of this hemiacetal intermediate, which releases the protected functional group (in this case, the acrylamide) and yields the ultimate byproduct, a 2-nitrosobenzaldehyde or a related carbonyl compound. nih.govacs.org

Detailed mechanistic studies have revealed that the decay of the primary aci-nitro photoproduct can proceed via two competing pathways, with the balance between them being highly dependent on the solvent and pH. rsc.orgresearchgate.net

Cyclization Pathway : In aqueous solutions within a pH range of approximately 3 to 8, the "classical" mechanism predominates. This pathway involves the intramolecular cyclization of the aci-nitro tautomer to form the benzisoxazolidine intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative), which then opens to form a carbonyl hydrate before releasing the final products. rsc.orgresearchgate.net

Direct Proton Transfer Pathway : In aprotic solvents, as well as in strongly acidic or basic aqueous solutions, an alternative pathway becomes significant. This pathway involves a more direct dual proton transfer that forms hydrated nitroso compounds, bypassing the cyclization step to some extent. rsc.orgresearchgate.net

These dual pathways highlight the complexity of the photoreaction and the sensitivity of the intermediate steps to the chemical environment.

Influence of Environmental Parameters on Photoreactivity

The efficiency and kinetics of the photorelease from ortho-nitrobenzyl compounds are not intrinsic properties alone but are significantly modulated by the surrounding environment. Parameters such as the solvent, pH, and the presence of buffers can alter the stability of intermediates and the rates of the various reaction steps. acs.orgrsc.org

The rates of decay for the key intermediates—the aci-nitro tautomer (A), the cyclic intermediate (B), and the hemiacetal (C)—show a marked dependence on both pH and the concentration of buffer components in aqueous solutions. acs.org

Aci-Nitro Tautomer (A) : In buffered solutions, such as phosphate (B84403) buffer at a physiological pH of 7, a distinct reaction pathway for the aci-nitro tautomer has been identified, highlighting the role of buffer components in catalyzing its decay. acs.org

The following table summarizes the general influence of pH on the predominant reaction pathways for ortho-nitrobenzyl compounds in aqueous media.

| pH Range | Predominant Reaction Pathway | Key Mechanistic Feature | Impact on Reaction Rate |

|---|---|---|---|

| Strongly Acidic (<3) | Dual Proton Transfer | Formation of hydrated nitroso compounds. rsc.orgresearchgate.net | Rate can be limited by hemiacetal decomposition. acs.org |

| Near-Neutral (3-8) | Cyclization | Formation of benzisoxazolidine intermediates. rsc.orgresearchgate.net | Generally efficient; can be influenced by buffer catalysis. acs.org |

| Strongly Basic (>8) | Dual Proton Transfer | Formation of hydrated nitroso compounds. rsc.orgresearchgate.net | Reaction rates can be enhanced. nih.gov |

An exploration of the photochemical properties and applications of this compound reveals its significant role in the development of light-responsive materials. This chemical compound, part of the broader class of ortho-nitrobenzyl (o-NB) caged compounds, allows for precise manipulation of polymer and material properties through photochemical reactions. The o-NB group serves as a photolabile protecting group that can be cleaved upon exposure to UV light, triggering changes in chemical structure and, consequently, material function. This article focuses specifically on the photochemical reaction mechanisms, light-induced cleavage kinetics, and the resulting control over polymer and material properties inherent to systems incorporating this compound.

Advanced Spectroscopic and Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. jchps.comslideshare.net For N-(2-Nitrobenzyl)acrylamide, both proton and carbon-13 NMR are employed to confirm its molecular structure. Dynamic NMR studies on various acrylamide (B121943) derivatives have shown that they can exist as Z- and E-isomers in solution due to restricted rotation around the amide bond. nih.gov

Proton NMR (¹H NMR) spectroscopy provides precise information about the number and types of hydrogen atoms within the this compound molecule. By analyzing the chemical shifts (δ), integration values, and splitting patterns of the resonance signals, a complete structural map can be assembled.

Aromatic Protons: The protons on the 2-nitrobenzyl group's aromatic ring typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific substitution pattern and the electron-withdrawing effect of the nitro group cause distinct chemical shifts for each aromatic proton.

Vinylic Protons: The three protons of the acrylamide's vinyl group (CH₂=CH) are characteristically found in the δ 5.5 to 6.5 ppm range. They exhibit complex splitting patterns (doublets of doublets) due to geminal and cis/trans couplings with each other.

Benzyl Protons: The two methylene (B1212753) protons (-CH₂-) of the benzyl group are adjacent to the nitrogen atom and the aromatic ring. Their signal typically appears as a singlet or a doublet (if coupled to the N-H proton) around δ 4.5 ppm.

Amide Proton: The N-H proton of the amide group gives rise to a signal that can vary in position, often appearing as a broad singlet. Its chemical shift is sensitive to solvent, concentration, and temperature.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data is estimated based on structurally similar compounds and general NMR principles.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Nitrobenzyl) | 7.0 - 8.5 | Multiplet (m) |

| Vinylic (=CH) | 6.0 - 6.5 | Doublet of Doublets (dd) |

| Vinylic (=CH₂) | 5.5 - 6.0 | Doublet of Doublets (dd) |

| Benzylic (-CH₂-) | ~4.5 | Singlet (s) or Doublet (d) |

| Amide (-NH-) | Variable | Broad Singlet (br s) |

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing data on the carbon skeleton of the molecule. For acrylamide and its derivatives, characteristic signals confirm the presence of key functional groups. researchgate.netresearchgate.net

Carbonyl Carbon: The carbon atom of the amide carbonyl group (C=O) is significantly deshielded and resonates far downfield, typically in the range of δ 165-175 ppm. researchgate.netresearchgate.net

Vinylic Carbons: The two sp² hybridized carbons of the vinyl group (CH₂=CH) produce signals between δ 125 and 135 ppm. researchgate.netresearchgate.net

Aromatic Carbons: The carbons of the 2-nitrobenzyl ring appear in the aromatic region (δ 120-150 ppm). The carbon atom directly attached to the nitro group (C-NO₂) is typically found at the lower field end of this range.

Benzylic Carbon: The methylene carbon (-CH₂-) of the benzyl group gives a signal in the aliphatic region, generally around δ 40-50 ppm.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data is estimated based on structurally similar compounds and general NMR principles.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 165 - 175 |

| Aromatic (C-NO₂) | ~148 |

| Aromatic (C-H, C-C) | 120 - 140 |

| Vinylic (=CH) | 130 - 135 |

| Vinylic (=CH₂) | 125 - 130 |

| Benzylic (-CH₂-) | 40 - 50 |

NMR spectroscopy is a powerful tool for monitoring reaction kinetics in real time. nih.govmagritek.com The photolysis of this compound, which involves the light-induced cleavage of the nitrobenzyl group, can be tracked using in situ NMR. nih.govchemrxiv.org As the photoreaction proceeds, the characteristic NMR signals of the this compound reactant decrease in intensity, while new signals corresponding to the photoproducts (e.g., acrylamide and 2-nitrosobenzaldehyde) appear and grow over time. nih.gov By acquiring spectra at regular intervals during irradiation, the concentration of reactants and products can be quantified, allowing for the determination of reaction rates and kinetic parameters. magritek.comresearchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FTIR spectrum of this compound displays a series of characteristic absorption bands that confirm its structure.

N-H Stretch: A prominent band around 3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.

C=O Stretch (Amide I): A strong, sharp absorption peak typically appears in the region of 1650-1680 cm⁻¹ and is attributed to the carbonyl (C=O) stretching vibration. researchgate.net

N-H Bend (Amide II): The bending vibration of the N-H bond is observed around 1550-1620 cm⁻¹. researchgate.net

C=C Stretch: The stretching of the vinyl C=C double bond gives rise to a band near 1610-1640 cm⁻¹.

NO₂ Stretch: The presence of the nitro group is confirmed by two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

C-N Stretch: The stretching of the carbon-nitrogen bond appears around 1400 cm⁻¹. researchgate.net

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | ~3300 |

| Amide C=O | Stretch (Amide I) | 1650 - 1680 |

| Amide N-H | Bend (Amide II) | 1550 - 1620 |

| Vinyl C=C | Stretch | 1610 - 1640 |

| Nitro NO₂ | Asymmetric Stretch | 1520 - 1560 |

| Nitro NO₂ | Symmetric Stretch | 1340 - 1380 |

| C-N | Stretch | ~1400 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. This technique is particularly useful for compounds containing chromophores, such as the aromatic nitro group in this compound.

The 2-nitrobenzyl moiety is a well-known photolabile protecting group, and its cleavage upon UV irradiation can be conveniently monitored using UV-Vis spectroscopy. nih.gov The electronic structure, and thus the absorption spectrum, of this compound is dominated by the nitroaromatic chromophore. Upon exposure to UV light (typically around 300-365 nm), the molecule undergoes an intramolecular rearrangement, leading to the cleavage of the benzylic C-N bond.

This photocleavage event results in the formation of new products, such as 2-nitrosobenzaldehyde and free acrylamide. The transformation from a nitroaromatic system to a nitrosoaromatic system causes a significant change in the electronic absorption spectrum. Researchers can monitor the reaction progress by observing the decrease in the absorbance of the starting material's characteristic peak and/or the appearance and growth of new absorbance bands corresponding to the photoproducts. This allows for the real-time tracking of the cleavage efficiency and kinetics. researchgate.netmdpi.com

Optical Density and Transmittance Studies

The optical properties of this compound are fundamental to its function as a photolabile compound. Studies on related N-substituted acrylamides and ortho-nitrobenzyl esters provide insight into the expected ultraviolet-visible (UV-Vis) absorption characteristics. The UV spectrum is anticipated to be a composite of the electronic transitions within the acrylamide and the 2-nitrobenzyl moieties.

N-substituted acrylamides typically exhibit strong absorption bands in the UV region, corresponding to π → π* and n → π* transitions of the amide and vinyl groups. For instance, a wavelength of 192 nm has been found to be optimal for detecting the amide bond in some acrylamide derivatives mdpi.com. The ortho-nitrobenzyl group, a well-known phototrigger, is characterized by its own distinct absorption profile in the near-UV range researchgate.net. The presence of the nitro group on the benzene ring influences the absorption bands mdpi.com. The photochemistry of ortho-nitrobenzyl compounds is initiated by the absorption of UV light, which triggers an intramolecular hydrogen abstraction to form an aci-nitro intermediate acs.orgacs.org. The efficiency of this process is dependent on the absorption cross-section at the wavelength of irradiation.

The optical density, or absorbance, is directly proportional to the concentration of the compound in a non-absorbing solvent, following the Beer-Lambert law. Transmittance, the reciprocal of absorbance, provides a measure of the amount of light that passes through the sample. In the context of this compound, these studies are crucial for determining the optimal wavelength for photolysis and for quantifying the extent of photochemical reactions by monitoring the disappearance of the starting material or the appearance of photoproducts. A summary of typical UV-Vis absorption characteristics for related compounds is presented in Table 1.

Table 1: Typical UV-Vis Absorption Data for Related Chromophores

| Chromophore/Compound Class | Absorption Maxima (λmax) | Molar Absorptivity (ε) | Solvent |

|---|---|---|---|

| N-Substituted Acrylamides | ~190-220 nm | Not specified | Various |

| Ortho-Nitrobenzyl Esters | ~260-420 nm researchgate.net | Varies with substitution | Various |

| 2-Nitro-N-(4-nitrophenyl)benzamide | Not specified | Not specified | Not specified |

Mass Spectrometry (MS) for Compound Verification and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the verification of the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis. Using techniques such as electrospray ionization (ESI), the molecule can be ionized, typically by protonation, to form a molecular ion [M+H]+.

The fragmentation of this compound under tandem mass spectrometry (MS/MS) conditions can be predicted based on the known fragmentation patterns of nitroaromatic compounds and acrylamide derivatives nih.govresearchgate.net. The fragmentation of nitroaromatic compounds is highly dependent on the position of the substituents on the benzene ring nih.gov. Common fragmentation pathways for nitrobenzyl compounds include the loss of the nitro group (NO2) or nitric oxide (NO) nih.gov. For acrylamide derivatives, a characteristic fragmentation is the loss of ammonia (NH3) from the protonated molecular ion researchgate.net.

A plausible fragmentation pathway for this compound would involve initial cleavages at the amide bond, as well as losses from the nitrobenzyl moiety. The presence of the acryloyl group may lead to characteristic losses of ketene (CH2=C=O) or the entire acryloyl radical. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact masses of the fragment ions, enabling the assignment of their elemental compositions and further confirming the fragmentation pathways. The use of 3-nitrobenzyl alcohol as a matrix in fast atom bombardment and matrix-assisted laser desorption ionization mass spectrometry is a common practice, highlighting the utility of nitrobenzyl compounds in this field wikipedia.org.

Table 2: Predicted Fragment Ions in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure/Loss |

|---|---|

| 193.06 | [M+H]+ |

| 175.05 | [M+H - H2O]+ |

| 147.05 | [M+H - NO2]+ |

| 120.04 | [C7H6NO]+ (from cleavage of amide bond) |

| 72.04 | [C3H6NO]+ (protonated acrylamide) |

| 55.02 | [C3H3O]+ (acryloyl cation) |

Time-Resolved Spectroscopic Techniques

The photochemical reactions of this compound, particularly the cleavage of the nitrogen-benzyl bond, occur on ultrafast timescales. Time-resolved spectroscopic techniques are essential for detecting and characterizing the transient intermediates involved in these processes.

Laser Flash Photolysis for Transient Intermediate Detection

Laser flash photolysis (LFP) is a powerful technique for studying the kinetics and spectra of transient species with lifetimes from nanoseconds to microseconds and longer. Upon excitation of this compound with a short laser pulse, the formation and decay of transient intermediates can be monitored by measuring the change in absorbance of a probe light beam.

For 2-nitrobenzyl compounds, LFP studies have been instrumental in identifying the primary photoproducts, the aci-nitro intermediates, which exhibit characteristic absorption maxima around 400 nm acs.org. Subsequent intermediates, such as cyclic 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl species, have also been identified acs.org. The decay kinetics of these transients provide crucial information about the mechanism and efficiency of the photouncaging process. The reaction pathways and lifetimes of these intermediates are often solvent and pH-dependent acs.org.

Time-Resolved Infrared Spectroscopy (TRIR)

Time-resolved infrared (TRIR) spectroscopy provides structural information about transient intermediates by probing their vibrational spectra. This technique is complementary to transient absorption spectroscopy, as it can distinguish between isomers and provide more detailed structural insights. TRIR has been successfully applied to study the photochemistry of 2-nitrobenzyl alcohols, allowing for the identification of hydrated nitroso compounds and benzisoxazolidine intermediates rsc.orgscispace.comresearchgate.net. For this compound, TRIR could be used to monitor changes in the vibrational modes of the nitro group, the amide bond, and the vinyl group upon photoexcitation, providing direct evidence for the formation and decay of specific intermediates.

Femtosecond Transient Absorption and Stimulated Raman Spectroscopy

To investigate the earliest events following photoexcitation, techniques with femtosecond time resolution are required. Femtosecond transient absorption spectroscopy (fs-TAS) allows for the direct observation of the excited singlet and triplet states, as well as the initial bond-breaking and bond-forming processes. Studies on related ortho-nitrobenzene phototriggers have revealed that upon UV excitation, an excited singlet state is initially populated, which can then undergo intersystem crossing to a triplet state on a picosecond timescale nih.govbris.ac.ukacs.org. For example, in O-[(2-nitrophenyl)methyl]-l-tyrosine hydrochloride, intersystem crossing occurs with a time constant of approximately 13.9 ps nih.govacs.org.

Femtosecond stimulated Raman spectroscopy (FSRS) is a powerful technique that provides vibrational information with ultrafast time resolution. It has been used to probe the excited-state intermediates leading to the formation of the aci-nitro species in ortho-nitrotoluene acs.org. Photoexcitation generates a short-lived excited singlet state that decays via acs.orgbris.ac.uk hydrogen transfer to the aci-nitro species or through intersystem crossing to a triplet state acs.org. These techniques could provide unprecedented detail into the initial photochemical steps of this compound.

Table 3: Key Transient Species and Timescales in the Photochemistry of Related o-Nitrobenzyl Compounds

| Transient Species | Spectroscopic Signature | Formation Timescale | Decay Timescale | Technique | Reference |

|---|---|---|---|---|---|

| Excited Singlet State (S1) | Broad absorption | <1 ps | ps | fs-TAS | acs.orgnih.gov |

| Triplet State (T1) | Shifted absorption from S1 | ps | ns to µs | fs-TAS, LFP | nih.govacs.org |

| aci-Nitro Intermediate | ~400 nm absorption | ps | µs to ms | LFP, TRIR | acs.orgrsc.org |

| Cyclic Intermediates | Specific IR bands | µs | ms | TRIR | acs.orgscispace.com |

X-ray Diffraction and Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) and single-crystal X-ray crystallography are the definitive methods for determining the three-dimensional atomic and molecular structure of a crystalline solid wikipedia.orgnih.gov. While a crystal structure for this compound is not available in the cited literature, the structures of related compounds, such as 2-nitro-N-(2-nitrophenyl)benzamide and other N-substituted 2-nitrobenzamides, provide valuable insights into the expected molecular conformation and packing in the solid state nih.govtubitak.gov.tr.

In the crystal structure of 2-nitro-N-(2-nitrophenyl)benzamide, the central amide moiety is essentially planar, and the two benzene rings are twisted with respect to this plane nih.gov. The crystal packing is stabilized by intermolecular N—H···O hydrogen bonds, forming chains of molecules nih.gov. Similar hydrogen bonding interactions would be expected for this compound, involving the amide N-H group and the carbonyl oxygen, as well as potentially the nitro group oxygens.

The conformation of the molecule will be influenced by steric hindrance between the ortho-nitro group and the substituents on the benzylic carbon and the amide nitrogen. The dihedral angles between the phenyl ring and the amide plane are important parameters that can be determined from the crystal structure. Powder XRD can be used to characterize the crystallinity of bulk samples of this compound and to identify different polymorphic forms if they exist.

Table 4: Expected Crystallographic Parameters for this compound based on Analogs

| Parameter | Expected Value/Feature | Basis of Expectation |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for related benzamides mdpi.comtubitak.gov.tr |

| Space Group | Centrosymmetric (e.g., P21/c) or non-centrosymmetric | Dependent on molecular packing |

| Hydrogen Bonding | N—H···O intermolecular bonds forming chains or sheets | Presence of amide group nih.gov |

| Molecular Conformation | Non-planar with twisted phenyl and acrylamide groups | Steric hindrance from ortho-nitro group |

| Dihedral Angles | Significant twist between the phenyl ring and the amide plane | Observed in related structures nih.govtubitak.gov.tr |

Light Scattering Techniques

Light scattering is a fundamental, non-destructive technique for characterizing macromolecules in solution. It relies on analyzing the light scattered by particles to determine their size, molecular weight, and interaction parameters.

Static Light Scattering (SLS) is an absolute technique used to determine the weight-average molecular weight (Mw) of polymers without the need for calibration with standards. The method measures the time-averaged intensity of scattered light as a function of both scattering angle and polymer concentration.

The fundamental principle of SLS is described by the Zimm equation, which relates the scattered light intensity to the polymer's molecular weight, radius of gyration (Rg), and the second virial coefficient (A₂). The radius of gyration provides information about the size and shape of the polymer coil, while the second virial coefficient describes the interactions between the polymer and the solvent.

In a typical SLS experiment for a poly(this compound) homopolymer, the polymer would be dissolved in a suitable solvent (e.g., tetrahydrofuran or dimethylformamide) at several concentrations. The intensity of scattered light from each solution would be measured at multiple angles. The data are then used to construct a Zimm plot, which allows for the simultaneous determination of Mw, Rg, and A₂ through a double-extrapolation to zero angle and zero concentration. For polymers like polyacrylamide and its derivatives, this method is crucial for understanding how synthesis conditions affect the final molecular weight. researchgate.netresearchgate.net

Table 1: Representative Static Light Scattering Data for a Hypothetical Poly(this compound) Sample This table presents illustrative data based on typical values for acrylamide-based polymers.

| Parameter | Value | Description |

| Weight-Average Molecular Weight (Mw) | 1.5 x 10⁵ g/mol | The average molecular weight of the polymer chains. |

| Radius of Gyration (Rg) | 25 nm | A measure of the polymer coil's size in solution. |

| Second Virial Coefficient (A₂) | 4.2 x 10⁻⁴ mol·mL/g² | Indicates favorable polymer-solvent interactions. |

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a powerful technique for measuring the hydrodynamic size of particles and macromolecules in solution. DLS analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles.

The rate of these fluctuations is related to the translational diffusion coefficient (D) of the particles, which in turn is used to calculate the hydrodynamic radius (Rh) via the Stokes-Einstein equation. DLS is particularly valuable for studying the self-assembly of amphiphilic block copolymers into micelles or other nanostructures, as it can provide information on the size and size distribution of the resulting aggregates. researchgate.net

For an amphiphilic block copolymer containing a poly(this compound) block, DLS can be used to monitor the formation and size of micelles in an aqueous environment. The technique is sensitive to changes in micelle size that may be triggered by external stimuli, such as temperature or pH. mdpi.comnih.gov For instance, researchers studying copolymers with photoresponsive o-nitrobenzyl groups have used DLS to characterize the size of self-assembled nanoparticles before and after UV irradiation, demonstrating light-induced disassembly. researchgate.net

Table 2: Example of DLS Analysis for Micelles of a Diblock Copolymer Containing this compound This table shows hypothetical data illustrating the characterization of copolymer micelles.

| Sample | Hydrodynamic Diameter (Dh) (nm) | Polydispersity Index (PDI) | Description |

| Copolymer Micelles (Pre-UV) | 110 | 0.15 | Uniform micelles formed by self-assembly in water. |

| Copolymer Solution (Post-UV) | < 10 | > 0.5 | Disassembly of micelles into individual polymer chains upon cleavage of the nitrobenzyl group. |

Small-Angle X-ray Scattering (SAXS) for Nanostructure Analysis

Small-Angle X-ray Scattering (SAXS) is a technique that provides structural information about materials at the nanoscale, typically in the range of 1 to 100 nm. By analyzing the elastic scattering pattern of X-rays at very small angles, SAXS can reveal details about the shape, size, and internal structure of nanoparticles, micelles, and other ordered systems. researchgate.net

For block copolymers capable of self-assembly, SAXS is instrumental in determining the morphology of the resulting nanostructures (e.g., spherical, cylindrical, or lamellar). The scattering curve (intensity vs. scattering vector, q) contains information that can be used to model the shape and dimensions of the micellar core and corona.

In the context of this compound-containing block copolymers, SAXS could be employed to elucidate the precise arrangement of the polymer chains within self-assembled micelles. For example, it could confirm a core-shell structure where the hydrophobic poly(this compound) block forms the core, shielded from the aqueous environment by a hydrophilic block. Furthermore, SAXS can be used to study structural changes in these materials in response to stimuli. For photoresponsive systems, time-resolved SAXS experiments could track the morphological transitions that occur during UV irradiation as the o-nitrobenzyl groups are cleaved.

Electron Microscopy: Transmission Electron Microscopy (TEM) for Morphological Studies

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the morphology, size, and structure of nanomaterials. A beam of electrons is transmitted through an ultrathin sample, and an image is formed from the interaction of the electrons with the material.

TEM is widely used to confirm the formation and observe the shape of nanoparticles and micelles formed by block copolymers. cjps.org Samples are typically prepared by drop-casting a dilute solution of the self-assembled structures onto a TEM grid and allowing the solvent to evaporate. Staining agents are sometimes used to enhance contrast.

For copolymers of this compound that self-assemble into micelles, TEM would provide direct visual evidence of their size and shape (e.g., spherical or worm-like). researchgate.net This direct imaging complements the ensemble-averaged size information obtained from light scattering techniques. For instance, studies on related poly(2-nitrobenzyl methacrylate) copolymers have used TEM to confirm the formation of nearly spherical micelles. researchgate.net By comparing TEM images taken before and after UV exposure, one could directly observe the light-induced disassembly of the micellar structures, confirming the photoresponsive nature of the polymer.

Applications in Advanced Materials Science Research

Photo-responsive Polymer Materials

The integration of N-(2-Nitrobenzyl)acrylamide and its derivatives into polymers allows for the fabrication of materials whose properties can be dynamically altered by light. This capability is at the forefront of research into "smart" materials that can respond to external stimuli. The o-NB group is among the most studied photocleavable moieties due to its efficient photolysis under UV light and its synthetic accessibility.

Smart hydrogels incorporating o-NB moieties can be programmed to change their mechanical characteristics, such as stiffness, on demand. Photodegradable polyacrylamide hydrogel networks are commonly produced by copolymerizing acrylamide (B121943) with a photocleavable o-NB-based bis-acrylate cross-linker. researchgate.net Initially, the hydrogel possesses a certain stiffness determined by its crosslink density. Upon irradiation with UV light (typically around 365 nm), the o-NB cross-links cleave, reducing the number of effective crosslinks within the network. researchgate.net This process leads to a decrease in the hydrogel's stiffness, effectively softening the material in a controlled manner.

This dynamic control over mechanical properties is crucial for applications seeking to mimic the dynamic environments found in biological systems. For instance, researchers have demonstrated significant changes in the behavior of cells cultured on these substrates when the underlying gel is softened in situ, a phenomenon not observed when cells are cultured on materials with static softness. researchgate.net

Below is a table summarizing the change in mechanical properties of a photo-responsive hydrogel upon UV exposure.

| Condition | Parameter | Value |

| Before UV Exposure | Young's Modulus | 8.3 ± 2.0 kPa |

| After UV Exposure (365 nm) | Young's Modulus | 2.0 ± 0.6 kPa |

| Result | Stiffness Reduction | ~76% |

This interactive table is based on data for an azobenzene-cross-linked polyacrylamide hydrogel, illustrating the principle of photoswitchable mechanical properties. acs.org

The photocleavage of the o-NB group provides a direct mechanism for light-controlled material degradation. When o-NB-based crosslinkers are used to form a hydrogel, UV irradiation can break down the polymer network, causing the hydrogel to dissolve or erode. researchgate.netrsc.org The rate and extent of degradation can be precisely controlled by modulating the light's intensity, duration, and exposure area. nih.gov

This on-demand degradation is highly valuable for applications such as controlled drug delivery or the release of encapsulated cells. For example, hydrogels loaded with therapeutic agents can be designed to release their payload at a specific time and location in response to a light trigger. nih.gov Studies have shown that siRNA-loaded photodegradable hydrogels can release their contents significantly faster upon UV exposure compared to non-irradiated controls, which rely on slower hydrolytic degradation. nih.gov

| Hydrogel Condition | Exposure | Time for Complete Degradation | Encapsulated siRNA Recovered |

| Control (No UV) | None | >39 days | 98% |

| UV Irradiated | 10 mW/cm² for 20 min | ~27 days | 100% |

| UV Irradiated | 10 mW/cm² for 60 min | ~14 days | 100% |

This interactive table demonstrates the effect of UV light exposure on the degradation and release profile of a photodegradable PEG hydrogel. nih.gov

Hydrogels that can change their shape or volume in response to stimuli are ideal candidates for creating soft actuators and robots. nih.gov The light-induced degradation or change in mechanical properties of polymers containing this compound can be harnessed to produce mechanical motion.

A common design for a hydrogel actuator is a bilayer structure, where one layer is photo-responsive and the other is passive. nih.gov The active layer, containing o-NB groups, can be made to shrink or swell upon UV irradiation. This differential change in volume between the two layers induces a bending or folding motion. nih.gov For example, a light-responsive polyacrylamide layer can be combined with a non-responsive polyacrylamide layer. When exposed to light, the active layer shrinks, causing the entire structure to bend. nih.gov This principle allows for the creation of light-controlled grippers, walkers, and other soft robotic components that operate without the need for tethers or complex electronics. dntb.gov.ua

Photocontrollable Polymer Networks and Architectures

The ability to photochemically alter polymer networks allows for the creation of complex and dynamic material architectures. By using light to break specific chemical bonds, the topology and function of the network can be reconfigured post-synthesis.

Dynamic hydrogels are materials whose properties can be reversibly or irreversibly altered over time. Incorporating photocleavable o-NB crosslinkers is a primary method for creating hydrogels with dynamically tunable properties. researchgate.net A photodegradable polyacrylamide gel system, for example, allows for dynamic control of gel stiffness simply through light exposure. researchgate.net This is achieved by copolymerizing acrylamide and a photocleavable o-NB bis-acrylate cross-linker. When the hydrogel is exposed to light, the o-NB cross-links are cleaved, causing the stiffness of the gel to decrease in a predictable manner. researchgate.net This enables researchers to study cellular responses to dynamic mechanical environments, enhancing the capabilities of standard polyacrylamide gels. researchgate.net

Double network (DN) hydrogels are a class of materials known for their exceptional mechanical strength and toughness. nih.govresearchgate.net They consist of two interpenetrating polymer networks with contrasting properties: a rigid, highly crosslinked first network and a soft, loosely crosslinked second network. nih.govnih.gov This unique structure effectively dissipates energy, making the hydrogel highly resistant to fracture. researchgate.net

The integration of photocleavable o-NB units into one of the networks offers a sophisticated method for tuning the topology and mechanical properties of DN hydrogels on demand. A notable example involves an alginate/poly(acrylamide) DN hydrogel. In this system, the first network is formed by the ionic crosslinking of alginate with calcium ions, while the second poly(acrylamide) network is covalently crosslinked using a hydrophilic o-NB-based crosslinker. researchgate.net

Initially, the material exhibits the high toughness characteristic of DN hydrogels. However, upon exposure to 365 nm UV light, the o-NB crosslinkers in the poly(acrylamide) network are cleaved. researchgate.net This selective degradation of the second network leads to a significant loss of the material's mechanical properties, causing it to soften and become more pliable. researchgate.net This approach allows for the creation of robust materials that can be made to degrade or change shape in specific regions when triggered by light, opening up possibilities for advanced electronics, medical implants, and regenerative medicine. researchgate.net

Development of Photocleavable Crosslinkers for Polymeric Particles

The ortho-nitrobenzyl (ONB) moiety, integral to this compound, is a widely utilized photocleavable group in polymer chemistry. Its ability to undergo an irreversible cleavage event upon irradiation with UV light, typically around 365 nm, makes it an ideal component for creating light-degradable materials. This property has been harnessed to synthesize photocleavable crosslinkers for producing polymeric particles and hydrogels that can be degraded on demand.

Researchers have developed ONB-based crosslinkers suitable for preparing photoresponsive hydrogels through methods like ring-opening metathesis polymerization (ROMP). rsc.org For instance, hydrogels can be formed by combining a covalently crosslinked poly(acrylamide) (PAAm) network using an ONB-based crosslinker with an ionically crosslinked network like alginate. researchgate.net The resulting double-network hydrogel exhibits high toughness and stretchability. The ONB-based crosslinker provides the photodegradable characteristic; upon exposure to UV light, the crosslinker breaks, leading to the destruction of the covalent network and a loss of the hydrogel's mechanical properties. researchgate.net

To improve the utility of these crosslinkers in aqueous environments, hydrophilic backbones such as poly(ethylene glycol) (PEG) are often incorporated into the crosslinker structure. This ensures the hydrophilicity of the crosslinker, which is crucial for the synthesis of hydrogels in aqueous solutions. researchgate.net The rate of photodegradation can be tuned by making rational changes to the chemical structure of the ONB group, for example, by modifying the benzylic position. rsc.org This allows for precise control over the release of encapsulated materials or the degradation profile of the polymeric particles.

Table 1: Characteristics of ONB-Based Photocleavable Crosslinkers

| Feature | Description | Reference |

|---|---|---|

| Photocleavage Wavelength | Typically 365 nm UV light. | researchgate.net |

| Cleavage Mechanism | Irreversible photochemical reaction within the ortho-nitrobenzyl group. | researchgate.net |

| Application | Formation of photodegradable hydrogels and polymeric particles. | rsc.orgresearchgate.net |

| Structural Enhancement | Incorporation of hydrophilic backbones like PEG to improve water solubility. | researchgate.net |

| Tunability | Degradation rates can be adjusted by modifying the ONB chemical structure. | rsc.org |

Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their properties in response to external stimuli. The incorporation of this compound and its derivatives allows for the creation of polymer systems that respond to light, often in combination with other stimuli like temperature and pH.

Thermoresponsive Polyacrylamide Derivatives and Their Design Principles

Thermoresponsive polymers exhibit a phase transition at a specific temperature, known as the lower critical solution temperature (LCST). Poly(N-isopropylacrylamide) (PNIPAm) is one of the most studied thermoresponsive polymers, with an LCST of approximately 32°C in aqueous solutions, close to physiological temperature. nih.govnih.gov Below the LCST, the polymer is hydrophilic and soluble in water; above the LCST, it becomes hydrophobic and undergoes a phase separation. nih.govnih.gov This behavior is driven by changes in hydrogen bonding between the polymer's amide groups and water molecules. nih.gov

The design principles for thermoresponsive polyacrylamide derivatives focus on tuning the LCST and other properties by copolymerizing the primary monomer (like N-isopropylacrylamide) with other monomers. By incorporating different functional groups, the hydrophilic/hydrophobic balance of the polymer can be adjusted, thereby altering its LCST. mdpi.com For example, copolymerization can result in hydrogels that exhibit reversible swelling and deswelling behaviors as the temperature changes across the LCST. mdpi.com

Table 2: Common Thermoresponsive Acrylamide-Based Polymers

| Polymer | Abbreviation | Typical LCST (°C) | Key Structural Feature | Reference |

|---|---|---|---|---|

| Poly(N-isopropylacrylamide) | PNIPAm | ~32 | Secondary amide with isopropyl group | nih.govmdpi.com |

| Poly(N,N-diethylacrylamide) | PDEAm | 31–34 | Tertiary amide with two ethyl groups | mdpi.com |

It is important to note that the LCST is highly dependent on the solvent composition. Measurements in physiological solutions like phosphate-buffered saline (PBS) or fetal bovine serum (FBS) often yield lower cloud point temperatures compared to those measured in pure water. rsc.org

Multi-Stimuli Responsive Polymer Architectures

The integration of the ortho-nitrobenzyl group into polymer backbones allows for the creation of multi-stimuli responsive systems that react to light in addition to other triggers like temperature, pH, or redox conditions. researchgate.net This is achieved by designing block copolymers or cross-linked networks where different components respond to different stimuli.

For example, a quadruple-stimuli-responsive block copolymer nanocarrier has been synthesized that is sensitive to pH, temperature, light, and reducing agents. researchgate.net In this architecture, a light-responsive block, such as poly(2-nitrobenzyl methacrylate), can form the core of a self-assembled nanoparticle. The photocleavable o-nitrobenzyl groups allow for the disruption of the nanoparticle and the release of an encapsulated payload upon UV irradiation. researchgate.net This light-responsive component can be combined with a thermoresponsive shell, like poly(N-isopropylacrylamide) (PNIPAm), and a pH-sensitive or redox-sensitive linker, creating a highly versatile material. The ability to combine these different responsive elements into a single macromolecular architecture offers significant opportunities for applications in fields like controlled drug delivery, where precise spatial and temporal control is required. researchgate.netresearchgate.net

DNA Nanotechnology and Photoactivatable Nucleic Acid Architectures

The photocleavable properties of the ortho-nitrobenzyl (ONB) group have been extensively applied in DNA nanotechnology to create photoactivatable nucleic acid structures. This allows for the precise control of DNA structure and function using light, which offers high spatiotemporal resolution compared to chemical or enzymatic triggers. nih.govacs.org

Synthesis of ONB-Modified Nucleic Acids

The synthesis of ONB-modified DNA is typically achieved using standard solid-phase phosphoramidite (B1245037) chemistry. nih.govacs.org The key is the use of custom-synthesized phosphoramidite monomers that are functionalized with an ONB group. These ONB-functionalized building blocks can be designed to modify different parts of the nucleic acid.

Methods for ONB-Modification:

Backbone Modification : An ONB-containing linker can be incorporated into the phosphate (B84403) backbone of the DNA strand. Upon photocleavage, this results in a strand break. nih.gov

Base Modification : The ONB group can be attached as a protecting ("caging") group to a nucleobase. This modification can sterically hinder Watson-Crick base pairing. Light-induced removal of the ONB group restores the natural base and its binding capabilities. nih.gov

5'-Phosphorylation : Phosphorylation reagents featuring an ONB-based hydrophobic tag can be used to synthesize 5'-monophosphorylated RNA, which is crucial for producing chemically synthesized mRNA. researchgate.net

This synthetic strategy allows for the precise placement of photocleavable units within a DNA or RNA sequence, enabling the programming of light-induced functions. nih.gov

Photoactivation and Reconfiguration of DNA Nanostructures

The incorporation of ONB-caged nucleic acids into DNA nanostructures enables their dynamic reconfiguration and functional activation with light. nih.govacs.org When a DNA strand within a larger assembly is "caged" with an ONB group, it may be unable to bind to its target sequence. Upon UV irradiation, the ONB group is cleaved, "uncaging" the strand and activating its binding function. nih.gov

This principle has been used in various applications:

Triggered Assembly/Disassembly : Light can be used to either break a key strand holding a nanostructure together, causing disassembly, or to uncage a strand that then acts as a linker to assemble different components. nih.gov

Spatiotemporal Control : The high degree of control afforded by light allows for the activation of DNA structures in specific locations (e.g., within a single cell) and at precise times. nih.govnih.gov

Functional Activation : ONB-caged DNAzymes and aptamers can be kept in an inactive state until they are exposed to light. This photochemical deprotection activates their catalytic or binding functions. acs.orgnih.gov

Polymer Gels for Conformance Control in Porous Media

In subsurface engineering, such as oil recovery and hydrogeology, conformance control refers to the process of improving the sweep efficiency of injected fluids by reducing the permeability of high-permeability zones. Polymer gels, particularly those based on polyacrylamide, have been extensively used for this purpose. nih.govbohrium.comresearchgate.net These gels are injected into the porous medium in a low-viscosity state and subsequently crosslink in situ to form a rigid gel that blocks or diverts fluid flow. researchgate.net

The integration of this compound into these polymer gel systems offers a novel mechanism for on-demand control over the gel's integrity and, consequently, the permeability of the porous medium. The fundamental principle lies in the photocleavable nature of the ortho-nitrobenzyl (o-NB) group. nih.gov

While the direct application of this compound for conformance control in field-scale porous media is an emerging area of research, the underlying principles are well-established in related applications of photodegradable hydrogels. Research on these hydrogels has demonstrated precise control over their mechanical properties through photoirradiation. nih.govacs.org

Table 1: Properties of Photoresponsive Polyacrylamide Gels

| Property | Description | Implication for Conformance Control |

|---|---|---|

| Stimulus | UV Light (typically ~365 nm) | Allows for remote and targeted activation of gel degradation. |

| Mechanism | Cleavage of ortho-nitrobenzyl crosslinks | Leads to a reduction in gel stiffness and eventual breakdown of the polymer network. nih.gov |

| Response Time | Can be tuned by light intensity and exposure duration | Offers temporal control over the modification of permeability in the porous medium. |

| Spatial Control | High precision through focused light delivery | Enables selective unblocking of specific zones within the reservoir. |

The ability to create such dynamic changes in material properties is a significant advantage over static hydrogel systems. nih.gov

Surface Modification and Polymer Brushes

The modification of surfaces with thin polymer films, known as polymer brushes, is a powerful technique to tailor surface properties such as wettability, biocompatibility, and adhesion. cmu.educmu.edu Surface-initiated polymerization is a common method to create these dense, end-tethered polymer layers. cmu.edu The incorporation of this compound into these polymer brushes imparts photoresponsive characteristics to the surface.

Polymer brushes synthesized from this compound can be created using techniques like surface-initiated atom transfer radical polymerization (SI-ATRP). utexas.edu In this process, an initiator is first immobilized on the substrate surface, and the monomer is then polymerized from these surface-bound initiators, resulting in the growth of polymer chains directly from the surface.

The key feature of surfaces modified with poly(this compound) brushes is their ability to undergo photochemical transformation. Upon exposure to UV light, the nitrobenzyl side chains are cleaved. This cleavage can be used to alter the chemical and physical properties of the surface in a spatially controlled manner. For example, the removal of the bulky nitrobenzyl group can change the surface from hydrophobic to more hydrophilic.

This photo-patterning capability is highly valuable for a range of applications, including the creation of micropatterned surfaces for biological cell culture and the fabrication of microfluidic devices. nih.gov By using a photomask or a focused laser beam, specific regions of the polymer brush-coated surface can be illuminated, leading to localized changes in surface chemistry. nih.govnih.gov This allows for the creation of well-defined patterns of different functionalities on a single substrate.

Table 2: Characteristics of this compound in Surface Modification

| Feature | Description | Research Finding |

|---|---|---|

| Polymerization Technique | Surface-Initiated Controlled Radical Polymerization (e.g., SI-ATRP) | Enables the growth of dense and well-defined polymer brushes from a variety of substrates. utexas.edu |

| Stimulus for Modification | UV Light | Triggers the cleavage of the o-nitrobenzyl group, altering the chemical composition of the polymer brush. |

| Result of Stimulation | Change in Surface Properties | Can be used to switch surface wettability and create chemical patterns. researchgate.net |

| Spatial Resolution | Micrometer scale | Allows for the fabrication of intricate surface patterns for applications like cell patterning and microarrays. nih.govrsc.org |

Research has demonstrated the successful synthesis of various acrylamide-based polymer brushes and their subsequent functionalization. researchgate.netrsc.org The principles established in these studies are directly applicable to brushes made from this compound, highlighting its potential for creating dynamic and interactive surfaces.

Structure Activity and Structure Property Relationship Studies in N 2 Nitrobenzyl Acrylamide Systems

Correlating Substituent Effects with Photochemical Reactivity and Quantum Yields

The photochemical reactivity of N-(2-Nitrobenzyl)acrylamide is intrinsically linked to the 2-nitrobenzyl moiety, a well-known photolabile protecting group. The core photochemical reaction involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then undergoes a series of rearrangements to ultimately cleave the benzylic bond. The efficiency of this process, quantified by the quantum yield (Φ), is highly sensitive to the electronic and steric nature of substituents on the aromatic ring and the benzylic position.

Studies on various o-nitrobenzyl derivatives have shown that electron-donating groups on the aromatic ring can enhance the absorption of light and, in some cases, increase the quantum yield. wiley-vch.denih.gov Conversely, the effect of substituents can be unpredictable, sometimes leading to conflicting effects on the extinction coefficient and quantum yield. wiley-vch.de For instance, in a study of nitrobiphenyl scaffolds with amino substituents, it was found that controlling the contribution from local n–π* excitation over charge-transfer excitation is crucial for manipulating the uncaging quantum yield. oup.com While chromophores with carbazole and phenothiazine units demonstrated high quantum yields, diphenylamine substituents resulted in low yields. oup.com

The following table summarizes the quantum yields for related 2-nitrobenzyl compounds, illustrating the impact of substituents on photochemical efficiency.

| Compound | Substituent(s) | Quantum Yield (Φ) | Reference |

| 2-Nitrobenzyl methyl ether | None | ~0.6 | rsc.org |

| 1-(2-Nitrophenyl)ethyl methyl ether | α-methyl | Not specified | acs.org |

| Caged ATP | Adenosine-5'-triphosphate | Not specified | acs.org |

| Nitrobiphenyl with carbazole substituent | Carbazole | High | oup.com |

| Nitrobiphenyl with diphenylamine substituent | Diphenylamine | Low | oup.com |

Impact of Monomer Structure on Polymerization Kinetics and Mechanism

The polymerization behavior of this compound is dictated by the reactivity of the acrylamide (B121943) functional group, which is influenced by the bulky and electronically active N-substituent, the 2-nitrobenzyl group. In general, the free-radical polymerization of acrylamides is a rapid process, and the kinetics can be complex, often deviating from ideal solution polymerization models. tandfonline.com

The rate of polymerization for acrylamide monomers is typically dependent on the monomer and initiator concentrations. For aqueous solution polymerization of acrylamide, the rate has been shown to have a 0.5 order dependence on the initiator concentration, consistent with classical kinetic rate equations, and a monomer order greater than unity. researchgate.net The polymerization kinetics are also influenced by factors such as temperature, pH, and the presence of ionic groups. researchgate.netuwaterloo.ca

The N-substituent in this compound is expected to have a significant impact on its polymerization kinetics. The bulky 2-nitrobenzyl group can introduce steric hindrance around the propagating radical, potentially affecting the propagation rate constant (kp) and the termination rate constant (kt). Studies on N-substituted acrylamides have shown that the nature of the substituent can alter the polymer's properties, and by extension, the polymerization process. uobaghdad.edu.iq The presence of the aromatic nitro group might also lead to chain transfer reactions or participate in side reactions, further complicating the polymerization kinetics.

Influence of Polymer Architecture on Macroscopic Material Properties

Rheological Behavior of Polymer Gels

The rheological properties of hydrogels prepared from this compound are expected to be significantly influenced by the bulky and photo-cleavable 2-nitrobenzyl groups. In polyacrylamide gels, the storage modulus (G') and loss modulus (G''), which are measures of the elastic and viscous properties respectively, are dependent on the cross-linking density, polymer concentration, and temperature. polimi.itnih.gov

For a hydrogel of poly(this compound), the 2-nitrobenzyl side groups would contribute to the bulkiness of the polymer chains and could influence inter- and intra-chain interactions, thereby affecting the viscoelastic properties of the gel. Upon exposure to UV light, the cleavage of the 2-nitrobenzyl group would lead to a change in the chemical structure of the polymer, forming a carboxylic acid group and a nitrosobenzaldehyde derivative. This photochemical modification would alter the hydrophilicity and charge density of the polymer network, leading to changes in swelling behavior and, consequently, a significant change in the rheological properties. This photo-induced softening or stiffening of the hydrogel is a key feature of photo-responsive polymers. For example, polyacrylamide hydrogels with reversibly photocontrolled stiffness have been developed, where the storage modulus can be cycled between soft and stiff states using light of different wavelengths. nih.gov

The following table shows representative data for the storage modulus of photoresponsive hydrogels, illustrating the tunable nature of their mechanical properties.

| Hydrogel System | Condition | Storage Modulus (G') | Reference |

| Soft Photoresponsive Hydrogel | Before light irradiation (25 °C) | 880 ± 83 Pa | nih.gov |

| Soft Photoresponsive Hydrogel | After green light (25 °C) | 1158 ± 79 Pa | nih.gov |

| Stiff Photoresponsive Hydrogel | Before light irradiation (25 °C) | 8.2 ± 0.4 kPa | nih.gov |

| Stiff Photoresponsive Hydrogel | After green light (25 °C) | 9.6 ± 0.3 kPa | nih.gov |

Self-Assembly and Fibril Formation in Graft Copolymers

Grafting poly(this compound) onto a polymer backbone or grafting other polymer chains from a poly(this compound) backbone can lead to copolymers with interesting self-assembly behaviors. The self-assembly is driven by the balance of interactions between the different polymer segments and the solvent. The bulky and somewhat hydrophobic 2-nitrobenzyl groups could promote aggregation in aqueous environments.

While specific studies on fibril formation in this compound graft copolymers were not found, the principles of self-assembly in graft copolymers are well-established. For instance, polymerization-induced self-assembly of graft copolymers can lead to the formation of various nanostructures, such as spherical particles, worms, and vesicles, depending on the volume fraction of the grafts. d-nb.info In the context of this compound graft copolymers, the photo-cleavage of the 2-nitrobenzyl group would dramatically alter the amphiphilicity of the grafted chains, providing a trigger to induce or disrupt self-assembled structures. This could be utilized for the controlled release of encapsulated agents or for creating photo-responsive materials with tunable morphologies.

Tunable Cloud Point and Gelation Temperature in Thermoresponsive Systems

The introduction of the this compound monomer into a thermoresponsive polymer system can be used to tune its lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble in water. The LCST is governed by the balance of hydrophilic and hydrophobic interactions between the polymer and water. The 2-nitrobenzyl group, with its aromatic ring, is relatively hydrophobic and its incorporation into a hydrophilic polymer backbone would be expected to lower the LCST.

The cloud point and gelation temperature of N-substituted acrylamide copolymers are known to be sensitive to the comonomer composition and the nature of the N-substituents. kpi.ua By copolymerizing this compound with other monomers, such as N-isopropylacrylamide (NIPAAm), it is possible to create thermoresponsive polymers with a precisely controlled LCST. Furthermore, the photo-cleavage of the 2-nitrobenzyl group would convert the relatively hydrophobic side chain into a more hydrophilic carboxylic acid group. This would lead to an increase in the LCST of the polymer, providing a mechanism for photo-tuning the phase transition temperature. This property is highly desirable for applications in smart hydrogels and drug delivery systems. mdpi.com The effect of end groups on the cloud point temperature of thermoresponsive polymers has also been studied, indicating that the hydrophobicity/hydrophilicity of the end groups relative to the polymer backbone plays a significant role. mdpi.comnih.gov

Relationship Between Molecular Structure and Electronic/Optical Characteristics

The electronic and optical properties of this compound are dominated by the 2-nitrobenzyl chromophore. The presence of the nitro group and the aromatic ring gives rise to characteristic absorption bands in the ultraviolet (UV) region of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the substituents on the aromatic ring.

The key photochemical process in 2-nitrobenzyl compounds is initiated by the absorption of a photon, which excites the molecule to a higher electronic state. The nature of this excited state is crucial for the subsequent chemical reactions. In many o-nitrobenzyl derivatives, the lowest excited state has been identified as an n-π* state, which is essential for the intramolecular hydrogen abstraction that initiates the cleavage reaction. oup.com

The introduction of electron-donating or electron-withdrawing groups on the aromatic ring can shift the absorption maximum to longer wavelengths (a bathochromic shift) or shorter wavelengths (a hypsochromic shift), respectively. For instance, several o-nitrobenzyl derivatives with extended conjugation exhibit red-shifted one-photon absorption in the near-UV range. nih.gov The acrylamide group in this compound, being an electron-withdrawing group, might influence the electronic transitions within the 2-nitrobenzyl moiety.

The fluorescence properties of 2-nitrobenzyl compounds are also of interest. It has been observed that the quantum yields of fluorescence emission from caged coumarins with a 2-nitrobenzyl group are significantly lower than that of the free coumarin, likely due to quenching of the coumarin emission by the nitro group. instras.com This suggests that the excited state of the 2-nitrobenzyl group can be efficiently quenched through non-radiative pathways, including the photochemical reaction that leads to cleavage.

Structure-Dependent Solution Properties of Stimuli-Responsive Acrylamides

Research into the solution properties of acrylamide polymers containing the this compound has primarily been conducted in the context of copolymers, where this unit is integrated with other monomers to create "smart" materials. A notable example is the copolymerization of this compound with N-isopropyl acrylamide (NIPAM), a thermo-responsive polymer.

This light-induced modulation of the LCST is a key finding in the study of these materials. The extent of the LCST shift is dependent on the concentration of the this compound units within the copolymer and the duration and intensity of the UV exposure, which dictates the degree of photocleavage.

While comprehensive data on the solution properties of a pure this compound homopolymer is not extensively available, the principles derived from copolymer studies provide a strong indication of its expected behavior. A homopolymer of this compound would likely exhibit low solubility in water due to the hydrophobic nature of the nitrobenzyl group. Upon UV irradiation, the polymer would be expected to become significantly more water-soluble as the hydrophobic side groups are cleaved.

The following table summarizes the expected changes in the solution properties of a hypothetical poly(this compound) homopolymer based on the behavior observed in copolymer systems.

| Property | Before UV Irradiation | After UV Irradiation | Rationale |

| Solubility in Water | Low | High | Cleavage of the hydrophobic 2-nitrobenzyl group increases the polymer's hydrophilicity. |

| Lower Critical Solution Temperature (LCST) | Not applicable/Low | Expected to increase significantly | Increased hydrophilicity raises the temperature at which phase separation occurs. |

| Viscosity in Organic Solvents | Higher | Lower | The cleavage of the bulky side group may lead to a more compact polymer conformation, reducing viscosity. |

| Aggregation in Aqueous Solution | High | Low | The increase in hydrophilicity would reduce the tendency for polymer chains to aggregate in water. |

It is important to note that the photocleavage of the 2-nitrobenzyl group is an irreversible process. This means that the change in the solution properties of this compound-containing polymers is a one-way transition, unlike many other stimuli-responsive systems that exhibit reversible changes.

Emerging Research Directions and Future Outlook for N 2 Nitrobenzyl Acrylamide

Advanced Photochemical Triggering Strategies

The core functionality of N-(2-Nitrobenzyl)acrylamide lies in its ortho-nitrobenzyl (o-NB) group, a well-established photolabile protecting group. Upon exposure to UV light, this group undergoes a photochemical reaction that cleaves the amide bond, offering a powerful tool for triggering changes in polymer networks. Current research is focused on refining and enhancing this triggering mechanism for greater precision and efficiency.